molecular formula C17H10F4 B11837999 1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11837999
M. Wt: 290.25 g/mol
InChI Key: KSGQDVKKYQOLJM-UHFFFAOYSA-N
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Description

1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core substituted with a fluoro group at the 1-position and a 4-(trifluoromethyl)phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex aromatic compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized products.

Scientific Research Applications

1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: The specific pathways depend on the biological context but may include signal transduction pathways, metabolic pathways, and others.

Comparison with Similar Compounds

  • 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene
  • 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene
  • 1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene

Uniqueness: 1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and makes it a valuable compound for various applications .

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-5-[4-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-16-6-2-4-14-13(3-1-5-15(14)16)11-7-9-12(10-8-11)17(19,20)21/h1-10H

InChI Key

KSGQDVKKYQOLJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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